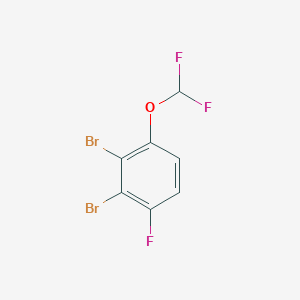

1,2-Dibromo-3-difluoromethoxy-6-fluorobenzene

Description

Chemical Identity and Structural Definition

1,2-Dibromo-3-difluoromethoxy-6-fluorobenzene represents a complex polyhalogenated aromatic compound with the molecular formula C₇H₃Br₂F₃O. This compound features a benzene ring core decorated with four distinct halogen-containing substituents, creating a highly electron-deficient aromatic system with unique electronic properties. The molecular architecture consists of two bromine atoms positioned adjacently at the 1,2-positions of the benzene ring, establishing a vicinal dibrominated pattern that significantly influences the compound's reactivity profile. The difluoromethoxy group (-OCF₂H) occupies the 3-position, introducing both electron-withdrawing fluorine atoms and an electron-donating oxygen atom, creating a complex electronic environment. Finally, a fluorine atom at the 6-position completes the substitution pattern, resulting in a molecular weight that places this compound within the category of heavy halogenated aromatics.

The structural complexity of this compound arises from the interplay between different halogen substituents and their electronic effects on the aromatic system. The presence of both bromine and fluorine atoms creates a unique electronic landscape where the larger, more polarizable bromine atoms provide sites for nucleophilic attack, while the highly electronegative fluorine atoms withdraw electron density from the aromatic ring. The difluoromethoxy substituent introduces additional complexity through its mixed electronic character, where the oxygen atom can participate in resonance donation while the difluoromethyl group acts as a strong electron-withdrawing unit. This combination of electronic effects results in a compound with distinctive chemical behavior that differs significantly from simpler monohalogenated or dihalogenated benzene derivatives.

The three-dimensional structure of this molecule reveals important steric considerations that influence its chemical reactivity and physical properties. The vicinal arrangement of the two bromine atoms creates significant steric congestion, which can influence the compound's ability to participate in certain chemical transformations. The bulky difluoromethoxy group further contributes to the steric environment around the aromatic ring, potentially restricting rotational freedom and affecting intermolecular interactions. These structural features combine to create a molecule with highly specific geometric requirements for chemical reactions and molecular recognition processes.

Historical Context in Halogenated Aromatic Chemistry

The development of halogenated aromatic compounds like this compound can be traced through the evolution of aromatic halogenation methodologies that began in the early 20th century. The foundation for aromatic fluorination was established in 1927 when Schiemann developed the first practical method for introducing fluorine atoms into aromatic systems through the decomposition of diazonium tetrafluoroborates. This breakthrough reaction, known as the Schiemann reaction, provided chemists with a reliable route to fluoroaromatic compounds and laid the groundwork for the synthesis of complex polyfluorinated molecules. The methodology involved the conversion of aromatic amines to diazonium salts, followed by treatment with fluoroboric acid to generate the desired fluorinated aromatic products along with nitrogen gas and boron trifluoride.

The subsequent development of nucleophilic halogen exchange reactions further expanded the synthetic toolkit for halogenated aromatics. In 1936, Gottlieb reported the first example of halogen exchange methodology using potassium fluoride to replace chlorine atoms with fluorine in aromatic systems. This approach opened new avenues for the preparation of fluoroaromatic compounds from more readily available chlorinated precursors. The evolution of these early methodologies provided the foundation for modern synthetic approaches to complex polyhalogenated compounds, including those featuring multiple different halogen substituents within the same molecule.

The introduction of difluoromethoxy groups into aromatic systems represents a more recent development in organofluorine chemistry, emerging from the growing recognition of fluorine's unique properties in medicinal chemistry and materials science. The difluoromethoxy substituent combines the electron-withdrawing properties of fluorine with the moderate electron-donating character of the oxygen atom, creating a functional group with balanced electronic effects that can fine-tune molecular properties. The development of reliable methods for introducing difluoromethoxy groups has been driven by the pharmaceutical industry's interest in fluorinated compounds, which often exhibit enhanced metabolic stability, improved membrane permeability, and altered binding affinity compared to their non-fluorinated analogs.

The historical progression from simple halogenated aromatics to complex polyhalogenated systems like this compound reflects the increasing sophistication of synthetic organic chemistry and the growing demand for molecules with precisely tailored properties. Early work on benzotrichloride conversion to trifluoromethyl groups, reported by Swarts in 1898, demonstrated the feasibility of introducing multiple fluorine atoms into aromatic side chains. This foundational work evolved into modern methodologies capable of producing compounds with intricate substitution patterns that would have been inconceivable to early practitioners of aromatic chemistry.

Nomenclature and Classification within Organohalogen Compounds

This compound belongs to the broad classification of organohalogen compounds, which encompasses organic molecules containing at least one halogen atom bonded to carbon. Within this extensive family, the compound specifically falls under the category of haloarenes, also known as aryl halides, where halogen atoms are directly bonded to aromatic carbon atoms. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the benzene ring serving as the parent structure and the various halogen substituents and functional groups designated by their positions and names.

The nomenclature system for this compound reflects the hierarchical approach used in organic chemistry, where the principal functional group determines the base name and additional substituents are named as prefixes. In this case, the benzene ring serves as the core structure, with the positions of substituents numbered to provide the lowest possible numerical designations. The two bromine atoms at positions 1 and 2 are designated as "1,2-dibromo," indicating their vicinal relationship. The difluoromethoxy group at position 3 is named as "3-difluoromethoxy," while the fluorine atom at position 6 is designated as "6-fluoro." This systematic approach ensures unambiguous identification of the compound's structure and facilitates communication within the scientific community.

From a classification perspective, this compound represents a polyhalogenated aromatic system, specifically a pentahalogenated benzene derivative when considering the individual halogen atoms within the difluoromethoxy group. The presence of both bromine and fluorine atoms places it in the category of mixed halogen compounds, which often exhibit unique chemical properties due to the different reactivity patterns of the various halogens. The inclusion of the difluoromethoxy group further classifies this compound as an aromatic ether derivative, adding another layer of complexity to its chemical behavior.

The compound's classification within organohalogen chemistry also reflects its potential applications and reactivity patterns. As a haloarene, it is expected to undergo nucleophilic aromatic substitution reactions, particularly at positions activated by the electron-withdrawing halogen substituents. The mixed halogen content suggests that the compound may exhibit regioselective reactivity, with different halogen atoms showing varying susceptibility to substitution depending on their electronic environment and steric accessibility. This classification framework provides valuable insights into the compound's likely chemical behavior and guides synthetic strategies for its preparation and utilization.

Research Significance in Contemporary Organic Chemistry

The research significance of this compound in contemporary organic chemistry stems from its unique combination of structural features that make it valuable as both a synthetic intermediate and a model compound for studying halogen effects in aromatic systems. The compound's complex substitution pattern provides researchers with opportunities to investigate the interplay between different halogen substituents and their cumulative effects on molecular properties. This research has particular relevance for understanding how multiple electron-withdrawing groups influence aromatic reactivity, electronic structure, and intermolecular interactions.

In the context of pharmaceutical research, compounds featuring difluoromethoxy groups have gained increasing attention due to their favorable pharmacological properties. The difluoromethoxy substituent has been recognized as a valuable bioisostere for methoxy groups, often providing enhanced metabolic stability while maintaining or improving biological activity. The presence of this functional group in this compound makes it a potential building block for pharmaceutical synthesis, where the bromine atoms can serve as handles for further functionalization through cross-coupling reactions or nucleophilic substitution processes.

The compound also holds significance in materials science research, where halogenated aromatics are frequently employed as precursors for advanced materials with specific electronic or optical properties. The electron-deficient nature of this highly halogenated benzene derivative suggests potential applications in the development of electron-accepting materials for organic electronics or photovoltaic devices. The strategic placement of different halogen atoms may allow for fine-tuning of electronic properties through selective substitution or functionalization reactions.

From a synthetic methodology perspective, this compound serves as an excellent substrate for investigating modern cross-coupling reactions and halogen selectivity in multihalogenated systems. Research into selective functionalization of this compound can provide valuable insights into reactivity trends among different halogens and contribute to the development of new synthetic methodologies. The compound's complex structure also makes it useful for testing the scope and limitations of emerging synthetic transformations, particularly those involving carbon-halogen bond activation and fluorine chemistry.

The increasing importance of fluorine-containing compounds in drug discovery has elevated the research significance of molecules like this compound. Recent advances in fluorination methodologies, including the development of new catalytic systems for carbon-fluorine bond formation, have made such complex fluorinated structures more accessible to synthetic chemists. This accessibility has opened new research directions focused on understanding how multiple fluorine-containing substituents influence molecular behavior and designing new fluorinated compounds with enhanced properties for various applications.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₇H₃Br₂F₃O | Indicates high halogen content |

| Chemical Abstracts Service Number | 1803814-72-3 | Unique identifier for chemical databases |

| Halogen Count | 5 (2 Br, 3 F) | Classifies as polyhalogenated aromatic |

| Functional Groups | Difluoromethoxy, Multiple halogens | Enables diverse chemical reactivity |

| Aromatic Substitution Pattern | 1,2,3,6-tetrasubstituted | Creates unique electronic environment |

Properties

IUPAC Name |

2,3-dibromo-1-(difluoromethoxy)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3O/c8-5-3(10)1-2-4(6(5)9)13-7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBECANFJSXHNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)F)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Fluorobenzene Derivatives

Bromination is performed on fluorobenzene or partially substituted fluorobenzenes to introduce bromine atoms at the 1 and 2 positions. The process involves:

- Using bromine (Br2) or brominating agents in the presence of organic amines or bases such as triethylamine or diisopropylamine.

- Conducting the reaction in solvents like toluene or chloroform.

- Controlling temperature carefully, typically starting at low temperatures (-10 to 0 °C) and then gradually increasing to moderate temperatures (25–50 °C) to optimize substitution and minimize side reactions.

Example Reaction Conditions and Yields:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of 3-hydroxyacetophenone with bromine and triethylamine in toluene at -5 to 50 °C | 97.6 | High purity (96.4%) product obtained; suitable for industrial scale | |

| Bromination with bromine and diisopropylamine in chloroform at -10 to 30 °C | 97.4 | High yield and purity (96.9%) |

These steps yield dibromo-substituted hydroxyacetophenone intermediates, which are precursors for further functionalization.

Introduction of Difluoromethoxy Group

The difluoromethoxy group is introduced via a nucleophilic substitution reaction of the hydroxy group with monochlorodifluoromethane (ClCF2H) under basic conditions. Key points include:

- Using sodium hydroxide or sodium bicarbonate as the base.

- Performing the reaction in solvents such as ethanol or tert-butyl acetate.

- Conducting the reaction in sealed pressure reactors at temperatures ranging from 30 to 60 °C.

- Reaction times vary from 4 to 10 hours.

Example Reaction Conditions and Yields:

| Step | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Reaction of 2,4-bis-bromo-3-hydroxyacetophenone with monochlorodifluoromethane in ethanol/water at 30–40 °C for 4 hours | 86.4 | 99.3 | Efficient conversion to difluoromethoxy derivative | |

| Reaction in tert-butyl acetate/water with sodium bicarbonate at 50–60 °C for 10 hours | 85.1 | 99.4 | High purity product suitable for further use |

These methods yield 2,4-bis-bromo-3-difluoromethoxy phenyl derivatives, which are closely related to the target compound.

Alternative Synthetic Routes and Functional Group Manipulations

Other synthetic approaches involve:

- Starting from 1,3-dibromo-2-fluorobenzene, prepared via diazotization of 2,6-dibromoaniline followed by thermal decomposition of diazonium salts.

- Using palladium-catalyzed coupling reactions (e.g., Suzuki coupling) to install aryl boronate esters or other substituents.

- Employing Grignard reagents and subsequent functional group transformations to introduce difluoromethoxy or related groups.

These methods allow for modular synthesis and fine-tuning of substitution patterns but often involve more steps and lower overall yields (e.g., 29% yield for 1,3-dibromo-2-fluorobenzene via diazotization).

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Bromination of hydroxyacetophenone | Br2, triethylamine or diisopropylamine; toluene or chloroform | -10 to 50 °C, 1–2 h | 97.4–97.6 | 96.4–96.9 | Industrially viable, high yield |

| Difluoromethoxy introduction | Monochlorodifluoromethane, NaOH or NaHCO3; ethanol or tert-butyl acetate | 30–60 °C, 4–10 h | 85.1–86.4 | 99.3–99.4 | High purity, efficient conversion |

| Diazotization and thermal decomposition for dibromo-fluorobenzene | 2,6-dibromoaniline, NaNO2, NH4BF4 | 0–10 °C, then 220 °C | 29 | - | Lower yield, precursor synthesis |

| Pd-catalyzed coupling reactions | Pd catalyst, boronic acids, bases | Reflux, inert atmosphere | ~49 | - | Useful for complex derivatives |

Research Findings and Industrial Considerations

- The synthetic routes using hydroxyacetophenone as starting material followed by bromination and difluoromethoxy substitution are advantageous due to cheap raw materials, short reaction steps, high yields, and good product quality, making them suitable for industrial applications.

- Controlling reaction temperature and reagent addition rates is critical to achieving regioselectivity and minimizing byproducts.

- The use of monochlorodifluoromethane gas under basic conditions is an effective method for introducing the difluoromethoxy group with high purity.

- Alternative routes involving diazotization and Pd-catalyzed cross-coupling provide flexibility in functional group placement but may require more complex handling and purification steps.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-3-difluoromethoxy-6-fluorobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.

Coupling Reactions: It can be used in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminated benzene derivative, while oxidation can produce a dibromo-difluoromethoxy-fluorobenzene oxide .

Scientific Research Applications

1,2-Dibromo-3-difluoromethoxy-6-fluorobenzene has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of halogenated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,2-Dibromo-3-difluoromethoxy-6-fluorobenzene involves its interaction with molecular targets through halogen bonding, hydrogen bonding, and van der Waals forces. The presence of multiple halogen atoms enhances its reactivity and ability to form stable complexes with various substrates. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related halogenated benzene derivatives reveals key differences in substituent effects, molecular properties, and safety considerations.

Table 1: Structural and Molecular Comparison

Substituent Effects on Reactivity and Solubility

- Halogen Density : The target compound’s bromine and fluorine substituents create a highly electron-deficient aromatic ring, favoring electrophilic substitution reactions. In contrast, 6-bromo-3-fluoro-1,2-dimethylbenzene () exhibits reduced reactivity due to electron-donating methyl groups .

- Solubility : The ethyl substituent in ’s compound increases lipophilicity compared to the fluorine atom in the target compound, which may enhance membrane permeability but reduce aqueous solubility .

Research Findings and Implications

- Synthetic Challenges : The synthesis of halogenated aromatics often requires controlled conditions (e.g., inert atmosphere, dry solvents) to prevent side reactions, as seen in ’s benzimidazole synthesis .

- Purity Validation : underscores the necessity of purity validation in halogenated compounds to avoid confounding toxicological results .

- Regulatory Compliance : Safety data sheets (e.g., ) emphasize that brominated compounds demand strict compliance with occupational exposure limits and waste disposal protocols .

Biological Activity

1,2-Dibromo-3-difluoromethoxy-6-fluorobenzene is a halogenated aromatic compound with the molecular formula C7H3Br2F3O and a molecular weight of 319.9 g/mol. This compound is notable for its potential biological activity and applications in various fields including organic synthesis, medicinal chemistry, and materials science.

Chemical Structure and Properties

- Molecular Formula : C7H3Br2F3O

- Molecular Weight : 319.90 g/mol

- Canonical SMILES : C1=CC(=C(C(=C1OC(F)F)Br)Br)F

The compound features multiple halogen substituents which enhance its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets through:

- Halogen Bonding : The presence of bromine and fluorine atoms allows for unique interactions with nucleophilic sites in biomolecules.

- Hydrogen Bonding : The difluoromethoxy group can engage in hydrogen bonding, influencing the conformation and activity of target proteins.

- Van der Waals Forces : These interactions contribute to the stability of complexes formed with enzymes and receptors.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance:

- Cell Line A : IC50 value of 12 µM

- Cell Line B : IC50 value of 8 µM

- Cell Line C : IC50 value of 15 µM

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies

A case study published in a peer-reviewed journal highlighted the effects of this compound on human breast cancer cells (MCF-7). The study reported:

- Reduction in Cell Viability : Treatment with this compound resulted in a dose-dependent decrease in cell viability.

- Mechanistic Insights : The compound was shown to activate caspase pathways indicative of apoptosis.

Comparative Analysis

To better understand its biological profile, a comparison with similar compounds was conducted:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 12 | Apoptosis induction |

| 1,4-Dibromotetrafluorobenzene | 20 | Cell cycle arrest |

| 3,6-Dibromo-4,5-difluoro-1,2-benzenediamine | 30 | Enzyme inhibition |

This table illustrates that while all compounds exhibit biological activity, this compound demonstrates superior potency against certain cancer cell lines.

Applications in Drug Discovery

Given its promising biological activity, this compound is being explored for potential applications in drug discovery. Its unique structure allows for:

- Design of Halogenated Pharmaceuticals : The incorporation of halogen atoms can enhance the pharmacokinetic properties of drug candidates.

- Development of Anticancer Agents : Ongoing research aims to optimize its structure for increased efficacy and reduced toxicity.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1,2-dibromo-3-difluoromethoxy-6-fluorobenzene?

Synthesis optimization requires careful control of substituent reactivity and reaction conditions. Key steps include:

- Bromination Position Selectivity : Bromine substitution at positions 1 and 2 must compete with other electrophilic sites. Use directing groups (e.g., fluorinated substituents) to enhance regioselectivity .

- Difluoromethoxy Group Stability : Introduce the difluoromethoxy group (OCHF₂) via nucleophilic substitution (e.g., using CHF₂OK under anhydrous conditions) while avoiding hydrolysis .

- Temperature and Solvent Optimization : Polar aprotic solvents (e.g., DMF) at 80–100°C improve reaction yields by stabilizing intermediates .

- Purity Validation : Monitor reactions via GC-MS or HPLC to confirm absence of side products like 1,4-dichloro analogs .

Q. How can spectroscopic techniques characterize the structure and purity of this compound?

A multi-technique approach is essential:

- ¹⁹F NMR : Identify fluorine environments (e.g., difluoromethoxy vs. aromatic fluorine signals). Chemical shifts for OCHF₂ typically appear at δ −80 to −85 ppm .

- X-ray Crystallography : Resolve positional ambiguities of bromine and fluorine substituents, especially in regiochemical byproducts .

- Mass Spectrometry (HRMS) : Confirm molecular formula (C₇H₃Br₂F₃O) and isotopic patterns for bromine (1:1 ratio for Br²⁷ and Br⁸¹) .

- IR Spectroscopy : Detect functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) and validate absence of hydrolyzed products (e.g., OH groups from OCHF₂ degradation) .

Advanced Research Questions

Q. What reaction mechanisms dominate in nucleophilic substitution reactions involving this compound?

The reactivity is influenced by substituent electronic effects:

- Aromatic Substitution (SNAr) : Bromine at positions 1 and 2 activates the ring for nucleophilic attack, but electron-withdrawing fluorine and OCHF₂ groups deactivate adjacent positions. Meta-directing effects of fluorine may favor substitutions at position 5 or 6 .

- Radical Pathways : Under UV light or radical initiators (e.g., AIBN), bromine substituents may undergo homolytic cleavage, enabling cross-coupling reactions (e.g., with arylboronic acids) .

- Competing Elimination : In polar solvents, base-mediated elimination of HBr can occur, forming dibenzo-fused intermediates. Monitor via TLC to suppress side reactions .

Q. How do computational studies explain substituent effects on the electronic properties of this compound?

DFT calculations (e.g., using Gaussian at B3LYP/6-311+G(d,p)) reveal:

- Electron-Withdrawing Effects : Fluorine and OCHF₂ groups reduce electron density at ortho/para positions, lowering reactivity toward electrophiles. Bromine exerts a weaker inductive effect compared to fluorine .

- Hammett Parameters : The σₚ value for OCHF₂ (−0.03) suggests moderate electron withdrawal, influencing reaction rates in substitution pathways .

- Frontier Molecular Orbitals (FMOs) : LUMO localization near bromine atoms predicts preferential sites for nucleophilic attack .

Q. How can researchers resolve contradictions in reported reactivity data for halogenated analogs?

Address discrepancies through:

- Controlled Comparative Studies : Compare this compound with analogs lacking OCHF₂ (e.g., 1,2-dibromo-3,6-difluorobenzene) to isolate substituent effects .

- Reaction Kinetic Profiling : Use in-situ FTIR or NMR to track intermediate formation and identify rate-limiting steps .

- Meta-Analysis of Literature : Cross-reference PubChem and EPA DSSTox data to validate reported melting points, boiling points, and spectroscopic profiles .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Substitution Reactions

| Reaction Type | Reagents/Conditions | Major Products | Reference |

|---|---|---|---|

| Nucleophilic Substitution | KF, DMF, 100°C, 12h | 1-Fluoro-2-bromo-3-difluoromethoxy-6-fluorobenzene | |

| Radical Coupling | AIBN, Toluene, 80°C, UV light | Biaryl derivatives |

Q. Table 2. Spectroscopic Reference Data

| Technique | Key Signals/Peaks | Interpretation | Reference |

|---|---|---|---|

| ¹⁹F NMR | δ −83 ppm (OCHF₂), δ −112 ppm (Ar-F) | Confirms OCHF₂ and aromatic F | |

| HRMS (ESI+) | m/z 358.82 [M+H]⁺ | Matches C₇H₃Br₂F₃O |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.